Biochemical Potency: CDK8 and CDK19 Inhibition IC50 Values Compared to Parent Scaffold CCT251545
Compound 51 (the target compound) exhibits low-nanomolar inhibitory potency against CDK8 and CDK19 that is essentially equipotent to the parent pyridine-based inhibitor CCT251545. The quantitative data demonstrate that the scaffold-hop from pyridine to 1,6-naphthyridine preserved target affinity, with no significant loss in biochemical potency [1].
| Evidence Dimension | CDK8 and CDK19 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | CDK8: 5.1 nM; CDK19: 5.6 nM (LanthaScreen or reporter displacement assay with CDK8-CCNC) [1] |
| Comparator Or Baseline | CCT251545: CDK8 IC50 = 5 nM (LanthaScreen); Kd = 3.8 nM for CDK8-CCNC [2][3] |
| Quantified Difference | Equipotent (Δ IC50 ≤ 0.1 nM for CDK8; Δ IC50 not significant for CDK19) |
| Conditions | LanthaScreen Eu kinase binding assay or reporter displacement assay with CDK8-cyclin C complex; ATP concentration at Km |
Why This Matters
Researchers requiring biochemical potency equivalent to the well-characterized probe CCT251545 can confidently select Compound 51 without compromising target engagement, while gaining the structural advantages of the 1,6-naphthyridine scaffold.
- [1] Table 1, entry 'compound 51' in: Mallinger A, Schiemann K, Rink C, Sejberg J, Honey MA, Czodrowski P, Stubbs M, Poeschke O, Busch M, Schneider R et al. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Med Chem Lett. 2016 Mar 28;7(6):573-8. View Source
- [2] Table 1, entry 'CCT251545' in: Philippe L, O'Dwyer K, Chen Z, Hirst M, Wipf P, Wells G. Discovery of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. J Med Chem. 2020 (supplementary data). View Source
- [3] Dale T, Clarke PA, Esdar C, Waalboer D, Adeniji-Popoola O, Ortiz-Ruiz MJ, Mallinger A, Samant RS, Czodrowski P, Musil D et al. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nat Chem Biol. 2015 Oct 26;11(12):973-80. View Source
